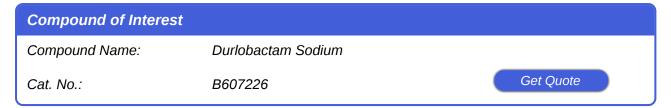


molecular binding of Durlobactam to betalactamase enzymes

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An In-depth Technical Guide on the Molecular Binding of Durlobactam to Beta-Lactamase Enzymes

Introduction

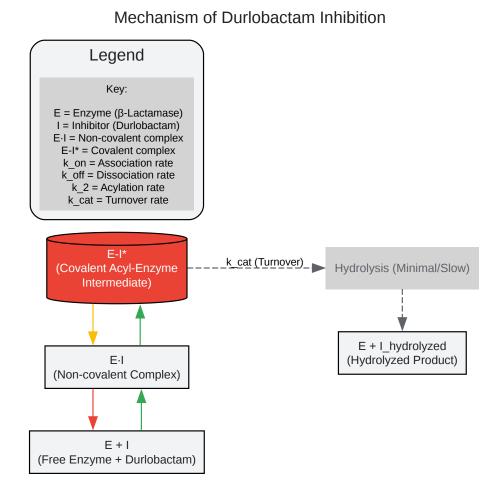
Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β -lactamase inhibitor designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2] Unlike other DBO inhibitors, durlobactam was rationally designed to potently inactivate not only Ambler class A and C serine β -lactamases but also, crucially, the class D carbapenemases (OXA enzymes) that are prevalent in A. baumannii.[2][3] When combined with sulbactam, a β -lactam with intrinsic activity against Acinetobacter spp., durlobactam restores sulbactam's efficacy by protecting it from degradation by these enzymes.[4] This guide provides a detailed technical overview of the molecular interactions, binding kinetics, and experimental methodologies used to characterize the binding of durlobactam to its target β -lactamase enzymes.

Molecular Mechanism of Action

Durlobactam functions as a reversible, covalent inhibitor of serine β -lactamases.[5][6] The mechanism involves the nucleophilic attack by the active site serine residue of the β -lactamase on the carbonyl group of durlobactam's bicyclic core. This forms a stable, covalent acyl-enzyme intermediate, effectively carbamoylating the enzyme and rendering it inactive.[3]



A key feature of durlobactam's interaction is its reversibility. The sulfated amine within the durlobactam structure is capable of recyclizing onto the carbamate, allowing the intact inhibitor to dissociate from the enzyme.[3] This process, however, is slow, particularly for class D enzymes, resulting in sustained inhibition.[1][2] The rate of this dissociation is quantified by the off-rate constant (k off).[2][3]



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Caption: Reversible covalent inhibition of β-lactamase by durlobactam.

Quantitative Binding and Kinetic Data

The potency of durlobactam is quantified by its acylation efficiency (often expressed as k_2/K or k_i) and the stability of the acyl-enzyme complex (measured by k_o).[1][3] A high acylation rate and a low dissociation rate indicate a potent and durable inhibitor.[1][2]



Inhibition of Serine β-Lactamases

Durlobactam demonstrates potent inhibition across Ambler classes A, C, and D, with significantly greater potency against many enzymes compared to the first-generation DBO inhibitor, avibactam.[3][7] Its activity against class D carbapenemases is a key differentiating feature.[3][7]



Enzyme (Class)	Organism Source	Durlobactam k_inact/K_i (M ⁻¹ s ⁻¹)	Durlobactam k_off (s ⁻¹)	Avibactam k_inact/K_i (M ⁻¹ s ⁻¹)
Class A				
CTX-M-15	E. coli	110,000 ± 10,000	0.0003 ± 0.00003	1,400 ± 200
KPC-2	K. pneumoniae	7,700 ± 600	0.0016 ± 0.0001	1,100 ± 100
SHV-5	K. pneumoniae	13,000 ± 2,000	0.0005 ± 0.00004	NT
TEM-1	E. coli	25,000 ± 2,000	0.0011 ± 0.00004	2,300 ± 200
Class C				
ADC-7	A. baumannii	14,000 ± 2,000	0.0001 ± 0.00001	NT
AmpC	P. aeruginosa	16,000 ± 1,000	0.0003 ± 0.00001	1,000 ± 100
P99	E. cloacae	100,000 ± 10,000	0.0005 ± 0.00002	1,200 ± 100
Class D				
OXA-10	P. aeruginosa	1,000 ± 100	0.00002 ± 0.000003	2.5 ± 0.4
OXA-23	A. baumannii	3,100 ± 300	0.00002 ± 0.000002	1.4 ± 0.2
OXA-24/40	A. baumannii	2,700 ± 200	0.00003 ± 0.000002	1.3 ± 0.2
OXA-48	K. pneumoniae	1,200 ± 100	0.00003 ± 0.000003	1,000 ± 100
OXA-58	A. baumannii	2,600 ± 300	0.00002 ± 0.000002	NT



Data sourced from Miller et al. (2021).[3][7] NT = Not Tested.

Inhibition of Penicillin-Binding Proteins (PBPs)

In addition to its primary β -lactamase targets, durlobactam also inhibits PBP2 in A. baumannii, contributing to its overall antibacterial effect when combined with sulbactam, which targets PBP1 and PBP3.[2][7][8]

Target Protein	Organism	k ₂ /K (M ⁻¹ S ⁻¹)
PBP2	A. baumannii	1,800 ± 600

Data sourced from Durand-Reville et al. (2017) and Miller et al. (2021).[2][7]

Structural Basis of Binding and Potency

X-ray crystallography studies have provided critical insights into the molecular basis for durlobactam's potent and broad-spectrum activity, especially against class D enzymes.[1][2]

- Enhanced Reactivity: The addition of a double bond in the diazabicyclooctane core enhances the chemical reactivity of durlobactam compared to inhibitors like avibactam.[1][2]
- Stabilization of the Acyl-Enzyme Complex: In the crystal structure of durlobactam bound to OXA-24 (PDB: 6MPQ), the methyl side chain of durlobactam plays a crucial role.[1][9] It helps to block solvent molecules from accessing the covalent carbamate bond, thereby slowing deacylation (hydrolysis).[1][2] This is achieved by preventing the disruption of a key hydrophobic bridge (Met223:Tyr112) within the active site.[1][2]
- Active Site Flexibility: Comparison with the avibactam-bound OXA-24 structure (PDB: 4WM9) reveals that a flexible loop (B4-B5 β-strand) is resolved and ordered in the durlobactam-bound state but is unresolved in the avibactam complex.[1][9] This suggests



that durlobactam binding induces a more stable conformation, which may contribute to its faster acylation rate compared to avibactam.[2]

Experimental Protocols

The characterization of durlobactam's binding to β -lactamases involves a suite of biochemical and biophysical techniques.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of inhibition, including acylation efficiency (k inact/K i or k_2/K) and the dissociation rate constant (k off).

Methodology (General):

- Enzyme Purification: Target β-lactamase enzymes are overexpressed in a suitable host (e.g.,
 E. coli) and purified to homogeneity using chromatographic techniques.[10]
- Activity Measurement: Enzyme activity is typically monitored spectrophotometrically using a chromogenic substrate like nitrocefin, which changes color upon hydrolysis.
- Determination of k_inact/K_i: The second-order rate constant is measured under initial velocity conditions by incubating the enzyme with various concentrations of durlobactam and monitoring the rate of substrate hydrolysis over time. The data are fitted to progress curves to derive the kinetic parameters.[3]
- Determination of k_off ("Jump Dilution"): To measure the rate of enzyme activity recovery, a
 pre-formed, fully inhibited enzyme-durlobactam complex is rapidly diluted into a solution
 containing a reporter substrate.[11] The dilution reduces the free inhibitor concentration to
 negligible levels, allowing the slow dissociation of the bound inhibitor and the subsequent
 recovery of enzyme activity to be monitored over time. The rate of this recovery corresponds
 to k_off.[3][11]

Mass Spectrometry

Objective: To confirm the formation of a covalent adduct, determine its mass, and assess the stability and potential degradation of the inhibitor.



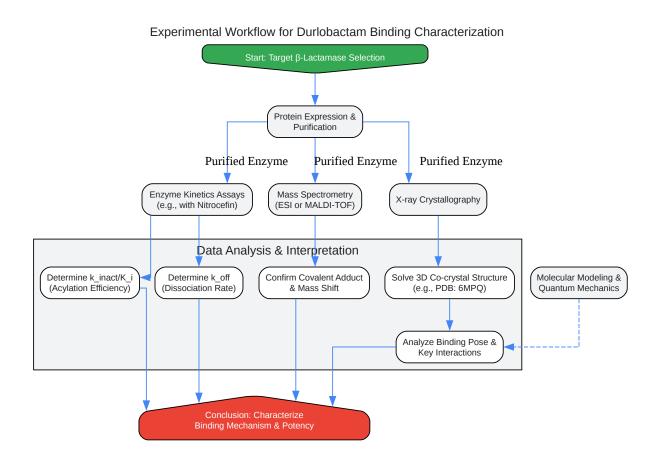




Methodology:

- Complex Formation: Purified β-lactamase is incubated with an excess of durlobactam to ensure complete formation of the acyl-enzyme complex.
- Sample Preparation: The complex is desalted to remove unbound inhibitor and non-volatile buffer components.
- Analysis: The sample is analyzed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. [12][13]
- Data Interpretation: The resulting spectrum is analyzed to detect a mass shift in the enzyme corresponding to the mass of the covalently bound inhibitor (277 Da for intact durlobactam).
 [3] Time-course experiments can be used to monitor for inhibitor hydrolysis or fragmentation.
 [3]





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Caption: Workflow for characterizing durlobactam-enzyme interactions.

X-ray Crystallography

Objective: To determine the high-resolution, three-dimensional structure of durlobactam covalently bound within the active site of a β -lactamase.

Methodology:

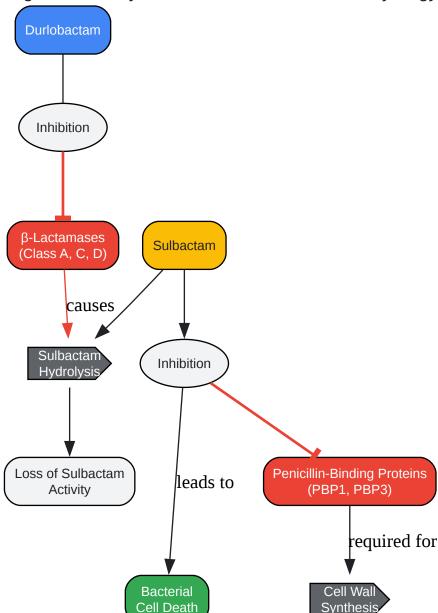


- Crystallization: The purified β-lactamase is crystallized, often by vapor diffusion.
- Soaking/Co-crystallization: The resulting crystals are soaked in a solution containing durlobactam to allow the inhibitor to diffuse in and bind, or the protein and inhibitor are mixed prior to crystallization.
- Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.[14][15]
- Structure Solution and Refinement: The diffraction data are processed to generate an
 electron density map, into which a model of the protein and the bound inhibitor is built and
 refined. The final structure (e.g., PDB ID: 6MPQ for OXA-24 with durlobactam) reveals the
 precise atomic interactions, bond formations, and conformational changes that occur upon
 binding.[1][9]

Logical Relationships in Drug Action

Durlobactam's clinical utility is derived from its specific role in a combination therapy. Its primary function is to inhibit the β -lactamases that would otherwise destroy its partner drug, sulbactam. This protection allows sulbactam to exert its own antibacterial activity by inhibiting essential bacterial PBPs.





Logical Pathway of Sulbactam-Durlobactam Synergy

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Caption: Durlobactam protects sulbactam, enabling PBP inhibition.

Conclusion

The molecular binding of durlobactam to serine β -lactamases is a well-characterized process defined by rapid covalent modification and slow dissociation. Its efficacy is rooted in a chemical structure optimized for broad-spectrum activity, particularly against the challenging class D



enzymes prevalent in Acinetobacter baumannii. Through a combination of detailed kinetic analysis, mass spectrometry, and X-ray crystallography, the structural and mechanistic basis for its potent inhibition has been elucidated, providing a clear rationale for its clinical use in combination with sulbactam to overcome critical mechanisms of antibiotic resistance.

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References

- 1. academic.oup.com [academic.oup.com]
- 2. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 4. Sulbactam-durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Discovery in the Field of β-Lactams: An Academic Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 11. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 12. hksmp.com [hksmp.com]
- 13. researchgate.net [researchgate.net]
- 14. PDB-101: Molecule of the Month: Capturing Beta-Lactamase in Action [pdb101.rcsb.org]



- 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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